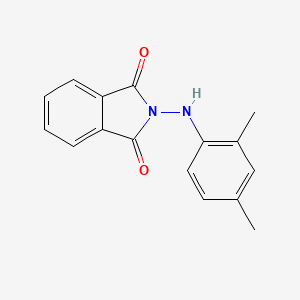
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.30 g/mol . This compound belongs to the class of isoindoline-1,3-dione derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2,4-dimethylaniline in the presence of a suitable solvent such as toluene . The reaction is carried out under reflux conditions for 24 hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
化学反应分析
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of anticonvulsant drugs due to its ability to modulate neurological pathways.
Biological Studies: The compound is studied for its potential to interact with various biological targets, including dopamine receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors . The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various pharmacological effects, including anticonvulsant activity .
相似化合物的比较
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler derivative with similar structural features but different biological activities.
N-Substituted Isoindoline-1,3-diones: These compounds have varying substituents on the nitrogen atom, leading to diverse biological properties.
生物活性
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione is a compound of interest due to its potential biological activities. Isoindoline derivatives have been studied for various pharmacological effects, including analgesic and anti-Alzheimer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an isoindoline core with a dimethylphenylamino substituent. This configuration is significant as it influences the compound's interaction with biological targets.
Analgesic Activity
Recent studies have highlighted the analgesic properties of isoindoline derivatives. Specifically, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated an analgesic activity 1.6 times greater than that of metamizole sodium in laboratory mice, indicating a promising therapeutic potential for pain management .
Table 1: Analgesic Activity Comparison
| Compound | Analgesic Activity (compared to Metamizole Sodium) |
|---|---|
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times higher |
| Metamizole Sodium | Reference |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of isoindoline derivatives against neurodegenerative diseases such as Alzheimer's. A study synthesized isoindoline-1,3-dione -N-benzyl pyridinium hybrids and evaluated their cholinesterase inhibitory activities. These compounds showed promise as potential treatments for Alzheimer’s disease by enhancing acetylcholine levels in the brain .
Table 2: Cholinesterase Inhibition
| Compound | Cholinesterase Inhibition (%) |
|---|---|
| Isoindoline-1,3-dione -N-benzyl pyridinium hybrid | Significant |
| Donepezil | Standard Reference |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the dimethylphenylamino group may enhance binding affinity and selectivity towards these targets.
Toxicity Studies
Toxicity assessments have shown that isoindoline derivatives exhibit low toxicity profiles. In vivo studies conducted on laboratory mice indicated that these compounds are relatively safe at therapeutic doses .
Table 3: Toxicity Profile
| Compound | Acute Toxicity Level |
|---|---|
| This compound | Low |
| Control (Standard Reference) | Moderate |
Case Studies
A case study involving the synthesis and evaluation of various isoindoline derivatives revealed that modifications to the molecular structure could significantly impact their biological activity. For instance, altering substituents on the isoindoline core led to variations in analgesic potency and neuroprotective effects.
属性
IUPAC Name |
2-(2,4-dimethylanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)17-18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYFDOCUPJMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














